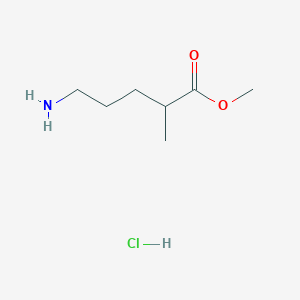
Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is an ester derivative of pentanoic acid, featuring an amino group at the 5th position and a methyl group at the 2nd position. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of 5-amino-2-methylpentanoic acid with methanol in the presence of hydrochloric acid. This reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the final product. Additionally, the use of catalysts like trimethylchlorosilane can further improve the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in various biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 2-methyl-, methyl ester: Similar in structure but lacks the amino group at the 5th position.
Pentanoic acid, 5-(dimethylamino)-2-methylene-5-thioxo-, methyl ester: Contains a dimethylamino group and a thioxo group, making it structurally different.
Uniqueness
Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
878497-58-6 |
|---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
methyl 5-amino-2-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(4-3-5-8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H |
InChI Key |
IMVUHSKIZYDLTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















